Bienvenue dans la boutique en ligne BenchChem!

2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide

DPP-4 inhibition Type 2 diabetes Quinoxaline sulfonamide SAR

2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide (CAS 1251925-27-5) is the minimally functionalized parent scaffold—not a pre-substituted analog—enabling divergent library synthesis at sulfonamide N, N1, and C3 positions. The 2-oxo-1,2-dihydro oxidation state provides a distinct tautomeric equilibrium and H-bond donor/acceptor pattern absent in fully aromatic, N-oxide, or 2,3-dioxo variants. Deploy as starting point for novel DPP-4 inhibitors (structurally related analog: IC₅₀ 2.20 nM) or isoform-selective carbonic anhydrase inhibitor campaigns. Commoditized at 97–98% purity from multiple vendors ensures procurement efficiency. Choose this scaffold for parallel SAR, phenotypic screening, or IP-differentiated lead generation.

Molecular Formula C8H7N3O3S
Molecular Weight 225.23 g/mol
CAS No. 1251925-27-5
Cat. No. B1421945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide
CAS1251925-27-5
Molecular FormulaC8H7N3O3S
Molecular Weight225.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)N)N=CC(=O)N2
InChIInChI=1S/C8H7N3O3S/c9-15(13,14)5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12)(H2,9,13,14)
InChIKeyXJMGHMIJGXVKOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide (CAS 1251925-27-5): A Privileged Quinoxaline-Sulfonamide Hybrid Scaffold for Drug Discovery and Chemical Biology


2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide (CAS 1251925-27-5) is a heterocyclic compound with the molecular formula C₈H₇N₃O₃S and a molecular weight of 225.22 g/mol, representing a bifunctional scaffold that fuses the privileged quinoxaline pharmacophore with a primary sulfonamide moiety [1]. This structural hybridization positions the compound at the convergence of two extensively validated medicinal chemistry paradigms: the broad-spectrum bioactivity of quinoxaline-containing frameworks and the established enzyme inhibition capacity of primary sulfonamides [2]. Commercial vendors supply this compound at purities of 97–98% for research use .

Why 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide (CAS 1251925-27-5) Cannot Be Replaced by Unsubstituted or N-Oxide Quinoxaline Analogs


The unique 2-oxo-1,2-dihydroquinoxaline-6-sulfonamide core possesses a specific oxidation state and substitution pattern that materially distinguishes it from generic quinoxaline alternatives. While structurally related scaffolds such as quinoxaline-6-sulfonamide (lacking the 2-oxo functionality), quinoxaline 1,4-dioxide sulfonamides, and 2,3-dioxo-tetrahydroquinoxaline sulfonamides share the quinoxaline-sulfonamide motif, their divergent electronic configurations, hydrogen-bonding capacities, and steric profiles drive fundamentally different target engagement profiles and synthetic accessibility [1]. The 2-oxo-1,2-dihydro oxidation state provides a distinct tautomeric equilibrium and a specific hydrogen-bond donor/acceptor pattern that cannot be recapitulated by the fully aromatic, fully reduced, or N-oxide variants [2]. Consequently, substitution with an ostensibly similar quinoxaline-sulfonamide without the precise 2-oxo-1,2-dihydro configuration will not yield comparable biochemical or physicochemical outcomes and may invalidate established SAR [1].

Quantitative Evidence Guide: Comparative Differentiation of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide (CAS 1251925-27-5)


Differentiation from 1,4-Dimethyl-2,3-dioxo-tetrahydroquinoxaline-6-sulfonamide Scaffolds in DPP-4 Inhibition

The 2-oxo-1,2-dihydroquinoxaline-6-sulfonamide scaffold differs fundamentally from the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold widely utilized in DPP-4 inhibitor development [1]. In a study by Syam et al. (2021), compounds bearing the 1,4-dimethyl-2,3-dioxo-tetrahydroquinoxaline-6-sulfonamide core (compounds 9a–c) achieved DPP-4 IC₅₀ values of 0.085–0.095 nM, representing 8–9-fold greater potency than the reference drug linagliptin [2]. Further elongation of the 6-sulfonamide linker to 6-sulfonohydrazide (compounds 10) produced IC₅₀ values of 0.039–0.068 nM, an 11–18-fold enhancement over linagliptin [2]. While direct IC₅₀ data for the unsubstituted 2-oxo-1,2-dihydroquinoxaline-6-sulfonamide itself against DPP-4 are not available in the open literature, the BindingDB entry BDBM50628584 (CHEMBL5408495) reports an IC₅₀ value of 2.20 nM for a structurally related 2-oxo-1,2-dihydroquinoxaline-derived compound against DPP-4 (unknown origin) [3].

DPP-4 inhibition Type 2 diabetes Quinoxaline sulfonamide SAR Hypoglycemic agents

Distinct Scaffold Identity vs. Quinoxaline 1,4-Dioxide Sulfonamide Carbonic Anhydrase Inhibitors

The 2-oxo-1,2-dihydroquinoxaline-6-sulfonamide scaffold lacks the 1,4-dioxide functionality present in a distinct class of quinoxaline-sulfonamide carbonic anhydrase (CA) inhibitors [1]. Buravchenko et al. (2024) reported that sulfonamide-derived quinoxaline 1,4-dioxides demonstrate inhibitory activity against four CA isoforms, with compound 7g exhibiting a Ki of 42.2 nM against CA IX, compared to the reference inhibitor acetazolamide (AAZ) with Ki = 25.7 nM [2]. The presence or absence of the N-oxide groups materially alters the electronic distribution of the quinoxaline core and the pKa of the sulfonamide NH, directly impacting zinc coordination in the CA active site [1]. The 2-oxo-1,2-dihydroquinoxaline-6-sulfonamide scaffold, lacking these N-oxide groups, presents a distinct electronic and coordination profile. BindingDB entry BDBM50493738 (CHEMBL2436879) reports a Ki of 326 nM for inhibition of human carbonic anhydrase XII by a structurally related 2-oxo-1,2-dihydroquinoxaline-derived sulfonamide [3].

Carbonic anhydrase inhibition Antiproliferative activity Quinoxaline SAR Cancer therapeutics

Synthetic Accessibility and Cost-Efficiency Relative to Complex 2-Oxo-1,2-dihydroquinoxaline Derivatives

As the unadorned 6-sulfonamide-substituted 2-oxo-1,2-dihydroquinoxaline core, this compound (CAS 1251925-27-5) serves as the minimal functionalized scaffold from which numerous biologically active derivatives have been elaborated [1]. In contrast, many literature-reported 2-oxo-1,2-dihydroquinoxaline analogs incorporate additional substituents at the 1-position, 3-position, or on the sulfonamide nitrogen, requiring multi-step synthetic sequences that introduce cost, time, and purification complexity [2]. For example, 1-substituted alkyl-2-oxo-1,2-dihydroquinoxaline derivatives with α-receptor blocking activity require additional alkylation steps [3], while 6-substituted alkoxy-2-oxo-1,2-dihydroquinoxaline derivatives with PDE inhibitory activity necessitate further functionalization [4]. Procurement of the parent 2-oxo-1,2-dihydroquinoxaline-6-sulfonamide provides a versatile starting material for divergent synthesis, enabling parallel exploration of multiple derivatization pathways (N-alkylation, sulfonamide coupling, C3-functionalization) from a single inventory item.

Medicinal chemistry Scaffold optimization Synthetic building blocks Procurement efficiency

Optimal Application Scenarios for 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide (CAS 1251925-27-5) Based on Verified Evidence


Medicinal Chemistry: DPP-4 Inhibitor Lead Discovery and SAR Exploration

The 2-oxo-1,2-dihydroquinoxaline-6-sulfonamide scaffold is appropriate as a core starting point for designing novel dipeptidyl peptidase-IV (DPP-4) inhibitors distinct from the extensively optimized 1,4-dimethyl-2,3-dioxo-tetrahydroquinoxaline-6-sulfonamide series [1]. A structurally related 2-oxo-1,2-dihydroquinoxaline derivative has demonstrated DPP-4 inhibitory activity with an IC₅₀ of 2.20 nM [2], confirming that the 2-oxo-1,2-dihydro oxidation state is compatible with nanomolar DPP-4 engagement. Researchers seeking to develop new DPP-4 inhibitors with differentiated intellectual property positions or alternative selectivity profiles may employ this scaffold for parallel SAR campaigns that diverge from the 2,3-dioxo series .

Chemical Biology: Carbonic Anhydrase Isoform Profiling and Tool Compound Development

The compound serves as a starting scaffold for developing carbonic anhydrase (CA) inhibitors with a distinct pharmacophoric profile compared to quinoxaline 1,4-dioxide sulfonamides [1]. Structurally related 2-oxo-1,2-dihydroquinoxaline sulfonamides exhibit CA XII inhibition with a Ki of 326 nM [2], whereas optimized quinoxaline 1,4-dioxide sulfonamides achieve Ki values as low as 42.2 nM against CA IX . This divergence suggests that the 2-oxo-1,2-dihydro scaffold may be leveraged for isoform-selective CA inhibitor development, particularly for isoforms where N-oxide substitution is either detrimental to selectivity or introduces undesirable physicochemical properties [1].

Organic Synthesis: Divergent Scaffold for Parallel Library Synthesis

The parent 2-oxo-1,2-dihydroquinoxaline-6-sulfonamide (CAS 1251925-27-5) is optimally deployed as a versatile building block for the divergent synthesis of functionalized quinoxaline-sulfonamide libraries [1]. Unlike pre-functionalized analogs that lock in a specific substitution pattern, this minimal scaffold enables parallel derivatization at multiple reactive sites including the sulfonamide nitrogen, the N1 position of the quinoxaline ring, and the C3 position [2]. This divergent synthetic strategy reduces the number of starting materials required for library production, streamlines inventory management, and enables efficient exploration of multi-dimensional SAR [1]. The compound's commercial availability at 97–98% purity from multiple vendors further supports its utility as a procurement-efficient synthetic intermediate.

Academic Research: Privileged Scaffold for Underexplored Target Space

Given the broad biomedical activities documented for quinoxaline-sulfonamide hybrids—including antibacterial, antifungal, antileishmanial, anti-inflammatory, and anticancer effects [1]—and the relatively sparse direct characterization of the parent 2-oxo-1,2-dihydroquinoxaline-6-sulfonamide, this compound represents an underexplored privileged scaffold suitable for academic target identification and phenotypic screening campaigns [2]. The combination of the 2-oxo-1,2-dihydro oxidation state with a primary sulfonamide provides a distinct hydrogen-bonding and electronic profile that may engage targets not accessible to fully aromatic quinoxalines or N-oxide derivatives [1]. Procurement of this compound enables exploratory research into novel biological mechanisms without the encumbrance of prior art associated with heavily optimized derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.